4-(Pyridin-4-YL)piperazin-2-one
Overview
Description
4-(Pyridin-4-YL)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-YL)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
4-(Pyridin-4-YL)piperazin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-YL)piperazin-2-one involves its interaction with specific molecular targets. For instance, as a serotonin reuptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons . This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and a pyridine moiety but differs in the position of the substituents.
Piperazine derivatives: These include various substituted piperazines that exhibit similar biological activities.
Uniqueness
4-(Pyridin-4-YL)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a serotonin reuptake inhibitor sets it apart from other piperazine derivatives, making it a valuable compound in medicinal chemistry .
Biological Activity
4-(Pyridin-4-YL)piperazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a pyridine moiety. This structural configuration contributes to its unique chemical properties, allowing for various modifications that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar piperazine structures often act as antagonists or inhibitors at various biological targets, influencing multiple signaling pathways relevant to disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives have shown significant activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting microbial growth:
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
A20 | E. coli | 16 |
B15 | S. aureus | 32 |
C10 | C. albicans | 8 |
These results suggest that modifications to the piperazine core can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines by activating the caspase pathway and inhibiting cell proliferation. For example, one study reported:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 12 μM
- Mechanism : Increased phosphorylation of H2AX, indicating DNA damage response activation.
Case Studies
- Serotonin Reuptake Inhibition : A derivative of this compound was evaluated for its ability to inhibit serotonin reuptake, a mechanism relevant for treating depression. The compound displayed potent inhibition comparable to established antidepressants, suggesting potential use in mood disorder therapies .
- Antichlamydial Activity : Another study explored the antichlamydial effects of related compounds, revealing selective activity against Chlamydia species with minimal toxicity to human cells. This finding positions these compounds as promising candidates for developing targeted therapies against chlamydial infections .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives. Some compounds have demonstrated favorable pharmacokinetic properties, such as stability in human liver microsomes and good bioavailability.
Toxicological assessments indicate that many derivatives exhibit low toxicity profiles in vitro, making them suitable candidates for further development in clinical settings.
Properties
IUPAC Name |
4-pyridin-4-ylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h1-4H,5-7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDFJPZJXVQWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596467 | |
Record name | 4-(Pyridin-4-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166953-18-0 | |
Record name | 4-(Pyridin-4-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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